![molecular formula C22H15FN2O5 B393152 3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE](/img/structure/B393152.png)
3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound that features a combination of fluorobenzoyl, hydrazono, and benzodioxole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the hydrazone intermediate. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage. The final step involves the esterification of the hydrazone intermediate with 1,3-benzodioxole-5-carboxylic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The hydrazono group may participate in redox reactions, influencing cellular pathways. The benzodioxole moiety can enhance the compound’s binding affinity to its targets, thereby increasing its efficacy .
類似化合物との比較
Similar Compounds
4-fluorobenzoyl hydrazone derivatives: These compounds share the hydrazone linkage and fluorobenzoyl group but differ in their additional substituents.
Benzodioxole carboxylates: Compounds with similar benzodioxole and carboxylate groups but different hydrazone linkages.
Uniqueness
3-[(Z)-{[(4-FLUOROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C22H15FN2O5 |
|---|---|
分子量 |
406.4g/mol |
IUPAC名 |
[3-[(Z)-[(4-fluorobenzoyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C22H15FN2O5/c23-17-7-4-15(5-8-17)21(26)25-24-12-14-2-1-3-18(10-14)30-22(27)16-6-9-19-20(11-16)29-13-28-19/h1-12H,13H2,(H,25,26)/b24-12- |
InChIキー |
FBBXYQYMARCVBW-MSXFZWOLSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)/C=N\NC(=O)C4=CC=C(C=C4)F |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=NNC(=O)C4=CC=C(C=C4)F |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC(=C3)C=NNC(=O)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-3-[2-(4-methoxy-phenylamino)-thiazol-4-yl]-chromen-2-one](/img/structure/B393069.png)
![6-[4-(Benzyloxy)phenyl]-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B393071.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B393072.png)
![6-BROMO-3-[2-(3-NITROPHENYL)-1,3-THIAZOLIDINE-3-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B393077.png)
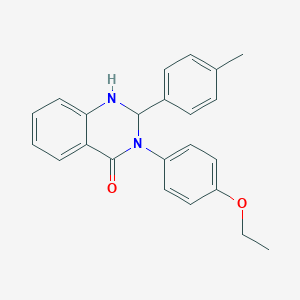
![5,7-DIBROMO-1-METHYL-3-[(2Z,5Z)-4-OXO-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B393081.png)
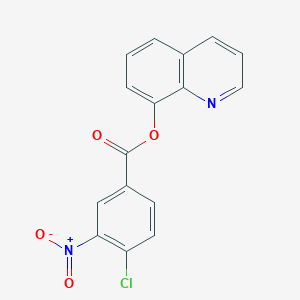
![6-bromo-3-{[2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B393085.png)
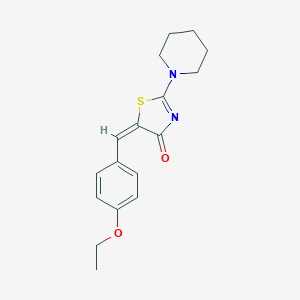
![1-[(4-ethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B393089.png)
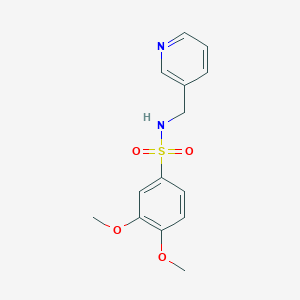
![1-[(2,4,6-triisopropylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B393093.png)
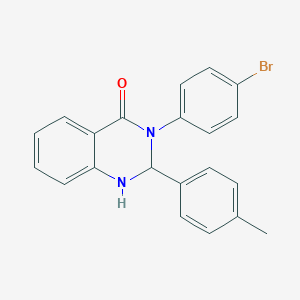
![[2-Oxo-2-(4-phenylphenyl)ethyl] 2-(5,7-dioxo-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaen-6-yl)propanoate](/img/structure/B393096.png)
